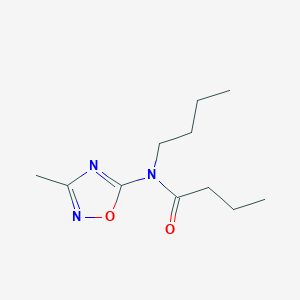
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide is a heterocyclic compound that contains a 1,2,4-oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride . The reaction is carried out in a solvent like dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential antitumor activity.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological targets such as enzymes and receptors makes it useful in studying biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar 1,2,4-oxadiazole rings, such as phidianidines A and B, which have shown selective inhibition of the dopamine transporter.
Amide Derivatives: Compounds like N-phenylmaleimide and N-phenylsuccinimide, which share structural similarities and have been studied for their bioactivity.
Uniqueness
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide is unique due to its specific combination of the 1,2,4-oxadiazole ring with butyl and butyramide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
62347-36-8 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-8-14(10(15)7-5-2)11-12-9(3)13-16-11/h4-8H2,1-3H3 |
Clave InChI |
CBQURBCGFQEBBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NC(=NO1)C)C(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


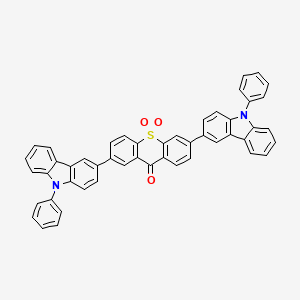


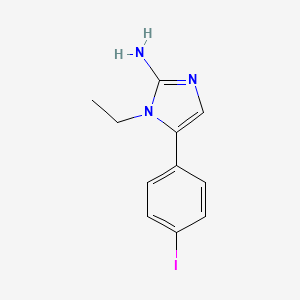
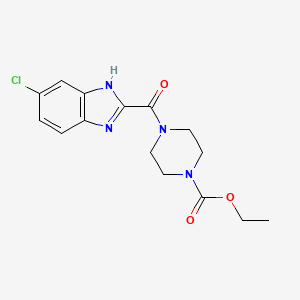
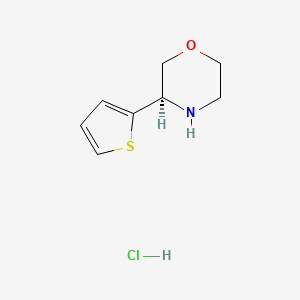
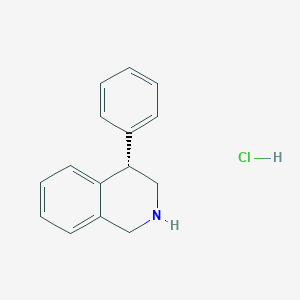
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
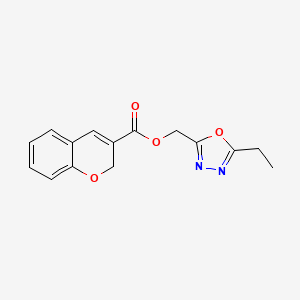
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)

